molecular formula C17H15ClN4O4S B2774366 N-(3-chloro-4-methoxyphenyl)-2-{6-cyclopropyl-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl}acetamide CAS No. 1251576-98-3

N-(3-chloro-4-methoxyphenyl)-2-{6-cyclopropyl-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl}acetamide

Cat. No.: B2774366
CAS No.: 1251576-98-3
M. Wt: 406.84
InChI Key: QUQTZCQIWUBDBJ-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-2-{6-cyclopropyl-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl}acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of fluorinated phenyl groups and an imidazo[1,2-a]pyridine moiety, which contribute to its distinctive properties.

Mechanism of Action

Target of Action

AKOS021850724, also known as F3406-7038, is a novel small-molecule inhibitor that primarily targets the LCMV glycoprotein GP2 . This protein plays a crucial role in the entry of the LCMV virus into host cells .

Mode of Action

F3406-7038 inhibits LCMV cell entry by specifically interfering with the pH-dependent fusion in the endosome compartment that is mediated by LCMV glycoprotein GP2 . This fusion is required to release the virus ribonucleoprotein into the cell cytoplasm to initiate transcription and replication of the virus genome .

Biochemical Pathways

The compound’s action affects the pathway of LCMV virus entry into host cells. By inhibiting the pH-dependent fusion mediated by GP2, F3406-7038 prevents the virus from releasing its ribonucleoprotein into the cell cytoplasm . This effectively halts the transcription and replication of the virus genome within the host cell .

Pharmacokinetics

The compound’s strong anti-lcmv activity and lack of cell toxicity suggest favorable bioavailability .

Result of Action

The primary result of F3406-7038’s action is the inhibition of LCMV virus multiplication within host cells . By preventing the virus from releasing its ribonucleoprotein and initiating genome transcription and replication, the compound effectively halts the virus’s life cycle .

Action Environment

The action of F3406-7038 is dependent on the pH within the endosome compartment of host cells . The compound specifically interferes with the pH-dependent fusion mediated by GP2, suggesting that changes in endosomal pH could potentially influence the compound’s efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-2-{6-cyclopropyl-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[1,2-a]pyridine core, followed by the introduction of the fluorinated phenyl groups. Common reagents used in these reactions include fluorinated anilines, pyridine derivatives, and various coupling agents. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM) and catalysts like palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-2-{6-cyclopropyl-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorinated phenyl groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with modified functional groups.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-2-{6-cyclopropyl-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl}acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chloro-4-methoxyphenyl)-2-{6-cyclopropyl-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl}acetamide stands out due to its unique combination of fluorinated phenyl groups and the imidazo[1,2-a]pyridine core. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-(6-cyclopropyl-5,7-dioxo-[1,2]thiazolo[4,3-d]pyrimidin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O4S/c1-26-13-5-2-9(6-11(13)18)19-14(23)7-21-12-8-27-20-15(12)16(24)22(17(21)25)10-3-4-10/h2,5-6,8,10H,3-4,7H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUQTZCQIWUBDBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN2C3=CSN=C3C(=O)N(C2=O)C4CC4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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